molecular formula C29H20N4O3 B3895152 (4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one

(4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one

Cat. No.: B3895152
M. Wt: 472.5 g/mol
InChI Key: USBXIYCUDCVWPQ-ULJHMMPZSA-N
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Description

(4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one is a complex organic compound that features a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common route includes the condensation of 3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carbaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure, which combines elements of pyrazolone and chromone chemistry. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N4O3/c1-19-24(28(34)33(30-19)23-13-6-3-7-14-23)17-21-18-32(22-11-4-2-5-12-22)31-27(21)25-16-20-10-8-9-15-26(20)36-29(25)35/h2-18H,1H3/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBXIYCUDCVWPQ-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one
Reactant of Route 2
(4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one
Reactant of Route 3
(4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one
Reactant of Route 4
(4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one
Reactant of Route 5
(4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one
Reactant of Route 6
Reactant of Route 6
(4Z)-5-methyl-4-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one

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